Product packaging for 6-Bromo-1-(vinylsulfonyl)indoline(Cat. No.:CAS No. 1912446-80-0)

6-Bromo-1-(vinylsulfonyl)indoline

Cat. No.: B1482685
CAS No.: 1912446-80-0
M. Wt: 288.16 g/mol
InChI Key: YKMCAKOKAFDBPK-UHFFFAOYSA-N
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Description

Contextual Significance of Indoline (B122111) Core Structures in Chemical Synthesis

The indoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry and natural product synthesis. wikipedia.orgfiveable.me It consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, which is a saturated version of the indole (B1671886) 2-3 bond. wikipedia.org This core is present in a wide array of biologically active compounds, including alkaloids, and serves as a crucial building block for many synthetic pharmaceuticals. researchgate.netresearchgate.net The structural rigidity and the presence of a nitrogen atom that can be functionalized make the indoline ring a versatile template for designing molecules with specific three-dimensional orientations, which is often a key factor for biological activity.

Role of Vinyl Sulfone Moieties as Versatile Synthetic Intermediates

Vinyl sulfones are recognized as highly useful intermediates in organic synthesis. nih.govrsc.org The electron-withdrawing nature of the sulfone group makes the vinyl moiety susceptible to a range of nucleophilic addition reactions, most notably Michael additions. researchgate.netwikipedia.org This reactivity allows for the facile introduction of various functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org Furthermore, vinyl sulfones can participate in cycloaddition reactions, further expanding their synthetic utility. nih.gov Their ability to act as electrophilic partners makes them valuable in the synthesis of highly functionalized molecules. researchgate.net

Strategic Importance of Halogenated N-Sulfonylindolines in Chemical Libraries

The incorporation of a halogen, such as bromine, onto the indoline ring at a specific position, as in 6-bromoindole (B116670), provides a reactive handle for further chemical modifications. nih.govsigmaaldrich.com Halogenated aromatic compounds are key substrates for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for creating complex molecular frameworks. The N-sulfonyl group, in this case, the vinylsulfonyl group, serves to activate or modulate the reactivity of the indoline ring and provides an additional point of diversification. The combination of a halogen and an N-sulfonyl group on an indoline scaffold is therefore of strategic importance for the generation of diverse chemical libraries, which are essential for drug discovery and materials science research.

Overview of Research Trajectories for 6-Bromo-1-(vinylsulfonyl)indoline

Research involving this compound and related structures is multifaceted. One primary trajectory focuses on its synthesis and the development of efficient synthetic routes. Another area of investigation explores its reactivity, particularly the exploitation of the vinyl sulfone moiety and the bromo substituent in various chemical transformations. For instance, the bromine atom at the 6-position can be substituted through nucleophilic aromatic substitution or used in metal-catalyzed cross-coupling reactions to introduce new functionalities. The vinyl sulfone group can undergo addition reactions to append a wide range of molecular fragments. A significant application of this compound is as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. google.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
6-Bromoindole52415-29-9C8H6BrN196.04Precursor to halogenated indolines. sigmaaldrich.comnih.gov
6-Bromo-1-(phenylsulfonyl)indole679794-03-7C14H10BrNO2S336.21A related N-sulfonylated bromoindole. sigmaaldrich.combldpharm.com
6-Bromo-1H-indole-3-carboxylic acid101774-27-0C9H6BrNO2240.05A functionalized bromoindole derivative. biosynth.com
2-(6-Bromo-1H-indol-1-yl)acetic acidNot AvailableC10H8BrNO2Not AvailableAn intermediate in the synthesis of bromoindole derivatives. nih.gov
1-(6-Bromo-1H-indol-4-yl)ethan-1-one2055841-48-8C10H8BrNONot AvailableA bromoindole derivative with an acetyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2S B1482685 6-Bromo-1-(vinylsulfonyl)indoline CAS No. 1912446-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-ethenylsulfonyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c1-2-15(13,14)12-6-5-8-3-4-9(11)7-10(8)12/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMCAKOKAFDBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)N1CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 1 Vinylsulfonyl Indoline

Precursor Synthesis and Functionalization of the Indoline (B122111) Scaffold

The initial phase of the synthesis centers on constructing the 6-bromoindoline (B1282224) framework. This involves accessing the indoline core, introducing a bromine atom selectively at the C-6 position, and preparing the nitrogen atom for the final sulfonylation step.

Regioselective Bromination of Indoline Derivatives at C-6

Direct electrophilic bromination of the parent indole (B1671886) or indoline scaffold typically results in poor regioselectivity, yielding a mixture of isomers due to the high reactivity of the pyrrole (B145914) or pyrroline (B1223166) ring. researchgate.netacs.org Achieving selective bromination at the C-6 position of the benzene (B151609) ring is a formidable challenge that requires strategic manipulation of the substrate's electronic properties. nih.gov

A key strategy involves performing the bromination on an indole precursor that has been modified to direct the electrophile to the desired position. Research has shown that introducing electron-withdrawing groups onto the indole nitrogen (N-1) and the adjacent C-2 position deactivates the five-membered ring towards electrophilic attack. researchgate.netnih.gov This deactivation makes the benzenoid ring comparatively more reactive, favoring substitution at the C-5 and C-6 positions.

For instance, a successful approach to obtaining a C-6 bromoindole derivative involved the N- and C-acylation of methyl indolyl-3-acetate to deactivate the pyrrole moiety. researchgate.netnih.gov Subsequent bromination with excess bromine in carbon tetrachloride afforded the 6-bromo derivative with high regioselectivity. researchgate.netnih.gov The directing groups can then be removed to yield the 6-bromoindole (B116670) core.

Table 1: Regioselective Bromination Strategy

Starting MaterialStrategyReagents & ConditionsOutcomeReference
Methyl indolyl-3-acetateDeactivation of pyrrole ring via N,C-dicarbomethoxylation1. Acylation to protect N-1 and C-2 2. Bromination with Br2 in CCl4 3. Deprotection with NaCN in DMSOHigh yield of methyl 6-bromoindolyl-3-acetate researchgate.netnih.gov

Derivatization of Indoline Nitrogen for Sulfonylation

Once the 6-bromoindoline precursor is obtained (see 2.1.3), its nitrogen atom must be prepared for the subsequent sulfonylation. 6-Bromoindoline possesses a secondary amine (N-H), which is nucleophilic. To facilitate the reaction with a sulfonylating agent, this amine is typically activated by treatment with a base. The base deprotonates the nitrogen, forming a more potent nucleophilic indolinide anion.

This process is analogous to other N-functionalization reactions of indoles and indolines, such as N-alkylation. nih.gov The choice of base is critical to avoid side reactions; non-nucleophilic organic or inorganic bases like triethylamine (B128534), pyridine (B92270), or sodium hydride are commonly employed. This ensures that the base's role is strictly limited to proton abstraction, preparing the indoline nitrogen for efficient reaction with the electrophilic vinylsulfonyl group. researchgate.net

Accessing 6-Bromoindoline from Commercial or Readily Available Feedstocks

The most practical starting point for the synthesis is 6-bromoindole, which is a commercially available feedstock. nih.govbiosynth.com Numerous suppliers offer this compound, making it a readily accessible precursor for gram-scale synthesis. nih.gov The synthesis then commences with the reduction of the 2,3-double bond within the pyrrole ring of 6-bromoindole to yield the corresponding 6-bromoindoline.

The reduction of indoles to indolines is a well-established transformation in organic chemistry. acs.org Various methods can be employed, though they can be challenging depending on other functional groups present. google.com A common and effective method involves the use of a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) or catecholborane, in the presence of trifluoroacetic acid. google.com This approach allows for the selective reduction of the pyrrole ring while leaving the benzene ring and the bromo-substituent intact. Another efficient method utilizes polymethylhydrosiloxane (B1170920) (PMHS) as a mild reducing agent in the presence of a palladium catalyst for N-Boc protected indoles. organic-chemistry.org

N-Vinylsulfonylation Strategies for Indolines

The final key transformation is the installation of the vinylsulfonyl moiety onto the nitrogen atom of the 6-bromoindoline scaffold. This creates the N-vinylsulfonamide functional group.

Direct N-Sulfonylation with Vinylsulfonyl Halides or Equivalents

The most direct method for N-vinylsulfonylation involves the reaction of 6-bromoindoline with a vinylsulfonyl halide, typically vinylsulfonyl chloride. In this reaction, the nucleophilic indoline nitrogen, activated by a base as described in section 2.1.2, attacks the electrophilic sulfur atom of the vinylsulfonyl chloride, displacing the chloride leaving group.

While straightforward, this approach presents challenges. Vinylsulfonyl chloride and the resulting N-vinylsulfonamide products are highly electrophilic and can be prone to polymerization and other side reactions under basic conditions. semanticscholar.org

An alternative to using vinylsulfonyl chloride directly is to employ a more stable precursor, such as 2-chloroethanesulfonyl chloride. After the initial sulfonylation reaction, the resulting 2-chloroethylsulfonamide intermediate is treated with a base to induce elimination of HCl, forming the desired vinylsulfonamide in situ. This two-step, one-pot procedure can sometimes offer better control and higher yields by avoiding the direct handling of the more reactive vinylsulfonyl chloride.

Table 2: Direct N-Vinylsulfonylation Approaches

MethodReagentGeneral ConditionsKey Considerations
Direct VinylsulfonylationVinylsulfonyl Chloride6-Bromoindoline, non-nucleophilic base (e.g., triethylamine), aprotic solvent.Reagent and product can be unstable; risk of polymerization.
In Situ Elimination2-Chloroethanesulfonyl Chloride1. Sulfonylation with 6-bromoindoline and base. 2. Addition of a stronger base to effect elimination.Avoids use of unstable vinylsulfonyl chloride; generally provides cleaner reactions.

Transition-Metal Catalyzed N-Vinylsulfonylation Approaches

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of C-N and N-S bond-forming reactions. For instance, copper-catalyzed methods have been developed for the direct C-7 sulfonylation of N-protected indolines. researchgate.net However, specific applications of transition-metal catalysis for the direct N-vinylsulfonylation of indolines or related amines are not widely documented in the scientific literature. The synthesis of N-vinylsulfonamides predominantly relies on the classical direct sulfonylation methods described previously. The high reactivity of the vinylsulfonyl group may present challenges for many catalytic systems, potentially leading to catalyst deactivation or undesired side reactions. Therefore, while transition-metal catalysis offers powerful tools for many related transformations, its application to this specific synthetic step remains an area for future development.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 6-Bromo-1-(vinylsulfonyl)indoline would likely proceed via a two-step sequence: the reduction of 6-bromoindole to 6-bromoindoline, followed by the N-sulfonylation with vinylsulfonyl chloride. The optimization of each step is critical for maximizing yield and ensuring the desired selectivity.

For the initial reduction of 6-bromoindole, various reducing agents and conditions can be considered. A common method for the reduction of indoles to indolines is catalytic hydrogenation. However, for substrates bearing a halogen, this method can sometimes lead to dehalogenation. Alternative methods, such as transfer hydrogenation using a Hantzsch ester in the presence of a Brønsted acid catalyst, have been shown to be effective for the enantioselective reduction of indole derivatives. The optimization of this step would involve screening different acids, solvents, and temperatures to achieve high conversion and chemoselectivity, preserving the bromo substituent.

The subsequent N-sulfonylation of 6-bromoindoline with vinylsulfonyl chloride would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed for the N-functionalization of indoles and indolines. nih.gov Optimization would involve evaluating different base-solvent combinations and reaction temperatures to maximize the yield of the desired N-sulfonylated product while minimizing potential side reactions. For instance, in related sulfonylation reactions, the use of organic bases like triethylamine (Et3N) or pyridine has also been reported, and their efficacy would need to be compared. mdpi.com

Table 1: Optimization of N-Arylation for Indoline Synthesis

EntryN-Protecting GroupCatalyst (mol %)Ligand (mol %)Overall Yield (%)
1N-BenzoylCuI (10)DMEDA (20)79
2N-CbzCuI (10)DMEDA (20)Good
3N-BocCuI (10)DMEDA (20)Good
4N-TosylCuI (10)DMEDA (20)93

This table is based on data for a one-pot synthesis of functionalized indolines, demonstrating the impact of the N-protecting group on yield. acs.org The high yield with the N-tosyl group suggests that N-sulfonylation is a favorable reaction for indoline substrates.

Convergent Synthesis Approaches to the Target Compound

Sequential Functionalization Protocols

A plausible and straightforward sequential synthesis of this compound would commence with commercially available 6-bromoindole. The synthesis would proceed through the following key steps:

Reduction of 6-bromoindole: The indole ring would be selectively reduced to an indoline. A variety of methods can be employed, including the use of sodium cyanoborohydride in acetic acid or catalytic hydrogenation with careful selection of the catalyst to avoid debromination.

N-Sulfonylation of 6-bromoindoline: The resulting 6-bromoindoline would then be reacted with vinylsulfonyl chloride in the presence of a suitable base, such as triethylamine or sodium hydride, in an anhydrous aprotic solvent to afford the final product. nih.gov

This linear approach allows for the purification of the intermediate 6-bromoindoline, which can simplify the final purification of the target compound.

One-Pot Synthetic Sequences

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. A potential one-pot approach for the synthesis of functionalized indolines has been described involving an iron(III)-catalyzed iodination followed by a copper(I)-catalyzed intramolecular N-arylation. acs.orgacs.org While not directly applicable to the vinylsulfonyl group, it demonstrates the feasibility of tandem reactions to construct the indoline core.

A more relevant conceptual one-pot synthesis could involve the in-situ formation of the indoline followed by immediate N-sulfonylation. For instance, a reaction could be designed where a suitable precursor, such as a protected 2-(2-amino-5-bromophenyl)ethanol derivative, undergoes a cyclization to form the 6-bromoindoline, which is then trapped in the same reaction vessel by vinylsulfonyl chloride. The development of such a process would require careful optimization of catalysts and reaction conditions to ensure compatibility of all reaction components.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in modern synthetic organic chemistry, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

Solvent-Free or Aqueous Medium Reactions

Performing reactions in water or without a solvent offers significant environmental benefits. While many traditional indole and indoline syntheses rely on volatile organic solvents, recent research has focused on developing aqueous methods. For example, the synthesis of 2-substituted indoles has been achieved in an aqueous micellar medium using a palladium catalyst. mdpi.com The use of surfactants like TPGS-750-M can create nanoreactors in water, facilitating the reaction of lipophilic organic substrates. mdpi.com Similarly, syntheses of isoindolines have been reported in aqueous media without the need for transition metal catalysts. researchgate.net

For the N-sulfonylation step, solvent-free conditions have been reported for the reaction of anilines with p-toluenesulfonyl chloride, suggesting that a similar approach might be feasible for the sulfonylation of 6-bromoindoline. semanticscholar.org

Table 2: Green Synthesis Approaches

Reaction TypeCatalystSolventKey FeatureReference
Indole SynthesisPd(OAc)23% TPGS-750-M in waterAqueous micellar catalysis mdpi.com
Isoindoline SynthesisNoneWaterTransition-metal-free researchgate.net
N-SulfonylationNoneSolvent-freeNeat reaction at room temperature semanticscholar.org
C3-Sulfonylation of IndolesRecyclable hexamolybdateAlcoholGreen oxidant (H2O2) nih.gov
N-SulfonylationZn-Al-hydrotalciteEthanol-THFUltrasound irradiation, reusable catalyst researchgate.net

Catalyst Development for Enhanced Sustainability

The development of sustainable catalysts that are recyclable, operate under mild conditions, and utilize green oxidants is a key area of green chemistry. For the synthesis of sulfonylated indoles, a method using a recyclable hexamolybdate catalyst with hydrogen peroxide as a green oxidant has been reported. nih.gov This system allows for the C-S bond formation with water as the only byproduct.

In the context of N-sulfonylation, the use of a reusable solid base catalyst like Zn-Al-hydrotalcite under ultrasound irradiation presents a greener alternative to traditional methods that use stoichiometric amounts of strong bases. researchgate.net Ultrasound can enhance reaction rates, often leading to shorter reaction times and higher yields. Furthermore, electrochemical methods for the sulfonylation of indoles are emerging as a sustainable strategy, avoiding the need for chemical oxidants. acs.org These approaches highlight the potential for developing a more environmentally benign synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 6 Bromo 1 Vinylsulfonyl Indoline

Reactivity of the Vinyl Sulfone Functional Group

The vinyl sulfone group is a potent Michael acceptor and a reactive partner in various addition and cycloaddition reactions. Its strong electron-withdrawing nature polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.

The conjugate or 1,4-addition of nucleophiles to the activated alkene of the vinyl sulfone moiety is a primary transformation pathway for 6-Bromo-1-(vinylsulfonyl)indoline. organic-chemistry.org This reaction, known as the Michael addition, is thermodynamically controlled and proceeds efficiently with a range of soft nucleophiles. organic-chemistry.orgscripps.edu The general mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the addition product. organic-chemistry.org

This reactivity allows for the introduction of diverse substituents at the β-position of the original vinyl group. The reaction is compatible with various functional groups and can be catalyzed by both acids and bases. tsijournals.com A variety of nucleophiles, including amines, thiols, and stabilized carbanions (e.g., from malonates), can be employed to generate functionalized indoline (B122111) derivatives. scripps.edunsf.gov

Table 1: Representative Michael Addition Reactions on Vinyl Sulfones

NucleophileReagent ExampleProduct TypeTypical Conditions
ThiolBenzenethiolβ-ThioetherBase catalyst (e.g., Et3N), Room Temp
AminePiperidineβ-Amino AdductNeat or in polar solvent, Room Temp
MalonateDiethyl Malonateβ-Alkylated AdductBase catalyst (e.g., NaOEt), EtOH
CyanideSodium Cyanideβ-Cyano AdductPolar aprotic solvent (e.g., DMSO)

Cycloaddition Reactions (e.g., [2+n] pathways)

The electron-deficient double bond of the vinyl sulfone group serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. uchicago.edumdpi.com This class of pericyclic reactions provides a powerful method for the construction of five-membered heterocyclic rings. mdpi.com In these transformations, a 1,3-dipole, such as a nitrone or an azomethine ylide, reacts with the vinyl sulfone of this compound to form a new ring system. frontiersin.org

For instance, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring fused to the ethylsulfonylindoline backbone. Similarly, cycloaddition with an azomethine ylide, often generated in situ from an amino acid and an aldehyde, would produce a substituted pyrrolidine (B122466) ring. frontiersin.org These reactions are often highly regioselective and stereoselective, providing rapid access to complex molecular architectures. nih.gov

Table 2: Potential Cycloaddition Reactions with the Vinyl Sulfone Moiety

1,3-DipoleDipole Source ExampleResulting Heterocycle
NitroneN-Benzyl-α-phenylnitroneIsoxazolidine
Azomethine YlideSarcosine + BenzaldehydePyrrolidine
Nitrile OxideBenzohydroximoyl chloride + BaseIsoxazole
DiazoalkaneDiazomethanePyrazoline

Radical Addition Reactions to the Vinyl Moiety

The vinyl group of this compound is also susceptible to radical addition reactions. A notable example is the radical-mediated thiodesulfonylation, where a thiol adds to the double bond. nih.gov This process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or ACCN. The reaction proceeds through a radical addition-elimination mechanism, where a thiyl radical (RS•) adds to the β-carbon of the vinyl sulfone. nih.gov This is followed by the elimination of a sulfonyl radical, resulting in the formation of a vinyl sulfide (B99878) and regenerating a radical species to propagate the chain. nih.gov This transformation effectively replaces the sulfonyl group with a thioether group. nih.gov

The sulfonyl group in this compound can be removed under reductive conditions, a process known as desulfonylation. organicreactions.orgwikipedia.org This reaction is synthetically valuable as it allows the vinylsulfonyl moiety to be used as a temporary activating group or a protecting group for the indoline nitrogen. After serving its purpose in facilitating reactions like Michael additions or cycloadditions, the entire sulfonyl group can be cleaved. researchgate.net

Reductive desulfonylation can be achieved using various reagents, including active metals like sodium amalgam or aluminum amalgam, as well as tin hydrides. wikipedia.org The process typically involves a single electron transfer (SET) to the sulfone, leading to the fragmentation of a carbon-sulfur bond to yield a sulfinate anion and an organic radical, which is then further reduced. wikipedia.org This ultimately replaces the C-S bond with a C-H bond, removing the activating group from the molecule. organicreactions.org

Transformations Involving the C-6 Bromine Substituent

The bromine atom at the C-6 position of the indoline ring is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the indoline ring facilitates these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-6 position of the indoline scaffold. nih.govnih.gov The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the 6-bromo substituent an ideal substrate. yonedalabs.com

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the 6-bromoindoline (B1282224) derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is exceptionally versatile for forming C(sp²)–C(sp²) bonds, enabling the synthesis of 6-aryl or 6-vinyl indoline derivatives. nih.gov A typical catalytic system involves a Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst, and a base like K₂CO₃ or K₃PO₄. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction couples the 6-bromoindoline with an alkene to form a new C-C bond, resulting in a 6-alkenylated indoline. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and requires a base, such as triethylamine (B128534) (NEt₃), to neutralize the HBr generated. beilstein-journals.orgthieme-connect.de The reaction generally shows high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. thieme-connect.de

Sonogashira Coupling: The Sonogashira reaction is used to form a C(sp²)–C(sp) bond by coupling the 6-bromoindoline with a terminal alkyne. organic-chemistry.orglibretexts.org This transformation is invaluable for synthesizing 6-alkynylindolines. The reaction is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base like diethylamine (B46881) or triethylamine. nih.govresearchgate.net Copper-free protocols have also been developed. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

Reaction NameCoupling PartnerProduct TypeTypical Catalytic SystemBase
SuzukiPhenylboronic Acid6-Phenylindoline derivativePd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄
HeckStyrene6-Styrenylindoline derivativePd(OAc)₂, PPh₃NEt₃, K₂CO₃
SonogashiraPhenylacetylene6-Phenylethynylindoline derivativePdCl₂(PPh₃)₂, CuINEt₃, Piperidine

Buchwald-Hartwig Amination and Related C-N Coupling

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of various N-aryl indolines.

The general transformation involves the reaction of the bromoindoline with an amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good selectivity. Commonly used ligands include sterically hindered phosphines like XPhos and biarylphosphines such as R,S-BINAP. researchgate.net The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle. researchgate.net

Catalyst SystemLigandBaseAmine PartnerProductReference
Pd(OAc)₂XantphosCs₂CO₃Heteroarylamines6-(Heteroarylamino)-1-(vinylsulfonyl)indoline researchgate.net
Pd(OAc)₂BINAPCs₂CO₃Lactams6-(Lactam-N-yl)-1-(vinylsulfonyl)indoline researchgate.net
Pd₂(dba)₃XPhosNaOtBuPrimary/Secondary Amines6-(Alkyl/Arylamino)-1-(vinylsulfonyl)indoline researchgate.net

This table presents hypothetical reaction conditions based on typical Buchwald-Hartwig amination protocols for similar aryl bromides, as specific examples for this compound are not extensively documented in the provided search results.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

Directed Ortho-Metalation and Subsequent Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the case of N-substituted indolines, the substituent on the nitrogen atom can act as a directed metalation group (DMG), facilitating deprotonation at the C7 position. nih.govbaranlab.org The sulfonyl group, while not the strongest DMG, can direct lithiation under specific conditions, particularly with strong alkyllithium bases like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. nih.govuwindsor.ca

The process begins with the coordination of the lithium base to the oxygen atoms of the sulfonyl group. This proximity effect enhances the acidity of the adjacent C7 proton, leading to its selective abstraction and the formation of a 7-lithioindoline intermediate. wikipedia.orgbaranlab.org This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups at the C7 position.

Potential Electrophilic Quenching Agents:

Aldehydes and Ketones: To introduce hydroxymethyl or substituted hydroxymethyl groups.

Carbon Dioxide (CO₂): To form a carboxylic acid.

Iodine (I₂): To replace the lithium with iodine, setting the stage for further cross-coupling reactions.

Silyl (B83357) Halides (e.g., TMSCl): To introduce a silyl group.

Alkyl Halides: To introduce alkyl substituents.

Nucleophilic Aromatic Substitution (SNAr) Under Activated Conditions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com

In this compound, the vinylsulfonyl group is an electron-withdrawing group. However, its activating effect for SNAr at the C6 position (meta to the sulfonyl group) is not as strong as if it were in the ortho or para position. Therefore, forcing conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents, might be necessary to promote the displacement of the bromide. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. masterorganicchemistry.com

NucleophileSolventConditionsProductReference
PhenoxidesDMFHigh Temperature6-Aryloxy-1-(vinylsulfonyl)indoline nih.gov
ThiolatesDMSOHigh Temperature6-(Arylthio)-1-(vinylsulfonyl)indoline libretexts.org
AzidesAprotic Polar SolventHeat6-Azido-1-(vinylsulfonyl)indoline libretexts.org

This table illustrates potential SNAr reactions based on general principles, as specific documented examples for this compound are limited.

Reactivity and Functionalization of the Indoline Ring System

Electrophilic Aromatic Substitution on Remaining Aryl Positions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In this compound, the N-vinylsulfonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. The bromine atom is also deactivating but is an ortho-, para-director. The combined influence of these two groups, along with the inherent reactivity of the indole (B1671886) nucleus, dictates the position of electrophilic attack.

Given the directing effects, the most likely positions for electrophilic substitution are C4 and C5, which are ortho and meta to the bromine, respectively, and meta to the sulfonyl group. The outcome would depend on the specific electrophile and reaction conditions. masterorganicchemistry.comlibretexts.org

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), likely at the C4 or C5 position. masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would introduce another halogen atom.

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups but may be challenging due to the deactivating nature of the existing substituents. wikipedia.org

Reactions Involving the Saturated Five-Membered Ring

The saturated five-membered ring of the indoline core can undergo reactions typical of secondary amines and saturated hydrocarbons, although the N-sulfonyl group modifies its reactivity.

One key transformation is the dehydrogenation of the indoline to the corresponding indole. This aromatization can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures. organic-chemistry.org This reaction is often a strategic step in multi-step syntheses to access functionalized indole derivatives. nih.gov

Additionally, the C2 and C3 positions can be subject to functionalization, though this is less common than reactions on the aromatic part of the molecule. Radical reactions or specific C-H activation protocols might enable the introduction of substituents at these positions.

Remote Functionalization Strategies

Remote functionalization refers to the selective reaction at a position distant from existing functional groups. researchgate.net In the context of the indoline scaffold, this often involves C-H activation at the C4, C5, or C7 positions of the benzene (B151609) ring. researchgate.net

While direct remote functionalization of this compound is not extensively reported, strategies developed for other indole and indoline derivatives could be applicable. These methods often rely on transition-metal catalysis, where a directing group guides the catalyst to a specific C-H bond. nih.gov For instance, if the vinylsulfonyl group is replaced with a different directing group, it could enable selective functionalization at positions that are otherwise difficult to access. researchgate.net Silver-catalyzed C5-selenylation has been reported for certain indole scaffolds, demonstrating the feasibility of remote functionalization. acs.org

Spectroscopic and Structural Characterization in Advanced Chemical Research

Infrared (IR) Spectroscopy for Functional Group Identification

No data available.

Further research and publication of the synthesis and characterization of “6-Bromo-1-(vinylsulfonyl)indoline” are required for a detailed analysis of its spectroscopic and structural properties.

X-ray Crystallography for Solid-State Structure Elucidation

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The determination of its crystal structure would provide invaluable insights into its solid-state conformation, including bond lengths, bond angles, and torsional angles. Such data is crucial for understanding the molecule's packing in the crystal lattice and identifying potential intermolecular interactions, such as hydrogen bonds or halogen bonds, which can influence its physical properties like melting point and solubility.

While direct crystallographic data for the target compound is unavailable, analysis of structurally related bromo-indoline derivatives can offer predictive insights. For instance, the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one reveals specific conformations of the bromo-substituted ring system. nih.gov Similarly, studies on 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione provide detailed crystallographic parameters for a complex indoline-containing molecule. researchgate.net These examples underscore the power of X-ray crystallography in unambiguously defining the stereochemistry and supramolecular assembly of bromo-indole derivatives. Future crystallographic studies on this compound would be essential to fully characterize its solid-state architecture.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

As this compound itself is not chiral, it does not exhibit chiroptical properties. However, the synthesis of chiral derivatives of this compound would necessitate the use of chiroptical spectroscopy, such as circular dichroism (CD) and vibrational circular dichroism (VCD), to determine their absolute configuration and study their conformational preferences in solution.

Should chiral centers be introduced into the indoline (B122111) ring or the vinylsulfonyl substituent, the resulting enantiomers or diastereomers would interact differently with circularly polarized light. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide information about the electronic transitions within the chiral molecule. VCD spectroscopy, the vibrational analogue of CD, would offer insights into the stereochemistry based on the vibrational modes of the molecule. These techniques are powerful tools for non-destructive stereochemical analysis and are critical in the development of enantiomerically pure compounds, particularly in the pharmaceutical industry. At present, no studies reporting the synthesis and chiroptical analysis of chiral derivatives of this compound have been identified.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

DFT calculations offer a robust framework for understanding the intrinsic properties of a molecule. For a molecule like 6-Bromo-1-(vinylsulfonyl)indoline, methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly employed to balance accuracy and computational cost. jddtonline.infoallsubjectjournal.com

The electronic nature of this compound is dictated by the interplay of the electron-rich indoline (B122111) ring, the electron-withdrawing vinylsulfonyl group, and the electronegative bromine atom. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity.

The HOMO is expected to be localized primarily on the brominated indoline ring, which is the most electron-rich part of the molecule. The bromine atom, with its lone pairs, and the nitrogen atom of the indoline ring will likely contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be centered on the electron-deficient vinylsulfonyl group, particularly on the vinyl moiety, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Theoretical studies on analogous arylsulfonyl compounds show that the HOMO-LUMO gap can be effectively tuned by substituents on the aromatic ring. jddtonline.info In the case of this compound, the bromine atom and the vinylsulfonyl group are the primary modulators of these frontier orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)Description
EHOMO -6.5The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons.
ELUMO -1.8The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.7The energy difference between the HOMO and LUMO, which correlates with the molecule's chemical reactivity and stability.

The structure of this compound is not rigid. The five-membered ring of the indoline core can adopt an "envelope" conformation, where one of the carbon atoms is out of the plane of the other four. nih.gov Furthermore, rotation around the nitrogen-sulfur (N-S) single bond can lead to different rotational isomers (rotamers).

Computational studies on similar systems, such as N-acylindolines, have shown that the energy barrier to ring puckering is relatively low. nih.gov For this compound, the most stable conformation would likely involve a specific orientation of the vinylsulfonyl group relative to the indoline ring to minimize steric hindrance and maximize favorable electronic interactions. The two primary conformers would be defined by the syn- or anti-periplanar arrangement of the vinyl group with respect to the indoline system. The relative stability of these isomers is influenced by a balance of steric repulsion and potential intramolecular hydrogen bonding or other weak interactions. nih.gov

DFT calculations are a reliable tool for predicting NMR chemical shifts, which can aid in the structural elucidation of novel compounds. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), one can predict the chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the indoline ring, and the vinyl group. The protons on the vinyl group would appear as a characteristic set of multiplets due to geminal and vicinal coupling. The protons on the brominated benzene (B151609) ring would be influenced by the electron-donating nitrogen and the electron-withdrawing bromine, leading to specific chemical shifts. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbons of the vinylsulfonyl group being significantly deshielded.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Vinyl H (geminal) 6.0 - 6.2Doublet of doubletsInfluenced by the sulfonyl group and vicinal protons.
Vinyl H (cis) 6.3 - 6.5Doublet of doubletsDeshielded due to proximity to the sulfonyl group.
Vinyl H (trans) 6.8 - 7.0Doublet of doubletsMost deshielded vinyl proton.
Aromatic H 7.2 - 7.8MultipletsChemical shifts determined by substitution pattern.
Indoline CH₂ 3.0 - 4.0TripletsProtons on the saturated part of the indoline ring.

Reaction Mechanism Studies

Theoretical chemistry can elucidate the pathways of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, several reaction types could be investigated.

A key reaction pathway for this molecule is likely Michael addition to the activated vinyl group. The vinylsulfonyl moiety acts as a potent Michael acceptor. A computational study of the reaction with a nucleophile (e.g., an amine or thiol) would involve locating the transition state for the nucleophilic attack on the β-carbon of the vinyl group. DFT calculations can determine the geometry of this transition state and the associated activation energy. nih.govresearchgate.net

Another potential reaction is nucleophilic aromatic substitution, where the bromine atom is displaced. However, this is generally less favorable than addition to the vinyl group unless under specific, often harsh, reaction conditions.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a given reaction can be constructed. This profile provides the activation energy (kinetic barrier), which is crucial for predicting the reaction rate.

For the Michael addition, the energy profile would show the energy change as the nucleophile approaches the vinyl group, passes through the transition state, and forms the final adduct. Such calculations on similar sulfonyl-containing compounds have shown that these reactions are often thermodynamically favorable with moderate kinetic barriers. nih.govrsc.org The presence of the bulky and electron-withdrawing sulfonyl group plays a critical role in stabilizing the transition state and the resulting carbanionic intermediate.

Analysis of Regioselectivity and Stereoselectivity from a Theoretical Perspective

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the factors that govern the regioselectivity and stereoselectivity of chemical reactions. While specific computational studies on this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups—the indoline nucleus and the vinylsulfonyl moiety—has been the subject of theoretical investigation in related systems.

The vinylsulfonyl group is a well-known Michael acceptor, and its reactions are expected to be highly regioselective. Computational studies on the 1,3-dipolar cycloaddition reactions of substituted vinyl sulfones with azides have utilized DFT calculations (specifically with the M06-L functional) to understand the origin of regioselectivity. nih.govfigshare.comacs.org These studies have revealed that the regiochemical outcome can be controlled and even reversed based on the electronic nature of the substituents on the vinyl sulfone and the azide. nih.govfigshare.comacs.org By employing a distortion/interaction model, researchers have been able to provide a scientific rationale for the observed regioselectivity in the formation of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles. nih.govfigshare.comacs.org In the context of this compound, the electron-withdrawing nature of the sulfonyl group polarizes the vinyl moiety, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Furthermore, the indoline ring system can also influence the regioselectivity of reactions. Theoretical studies on the transition-metal-catalyzed C-H functionalization of indoles and indolines have shown that the site of reaction (regioselectivity) is dependent on the reaction mechanism and, specifically, the rate-determining step. nih.gov For instance, when C-H bond activation is the rate-limiting step, functionalization tends to occur at the C4 or C7 positions of the benzene ring. nih.gov Conversely, if a step other than C-H activation is rate-determining, the reaction often proceeds at the C2 position of the pyrrole (B145914) ring. nih.gov In the case of this compound, theoretical calculations would be necessary to predict the most likely site of reaction for various transformations, taking into account the electronic effects of both the bromo and vinylsulfonyl substituents on the indoline core.

Stereoselectivity is another critical aspect of chemical reactions. For reactions involving the vinylsulfonyl group, such as the synthesis of chiral hydroxysulfones, computational methods can be used to understand the origins of stereocontrol. mdpi.com For instance, in biocatalytic reductions of ketosulfones, molecular docking and molecular dynamics simulations can reveal how an enzyme's active site interacts with the substrate to favor the formation of one stereoisomer over another. mdpi.com Mutations in the enzyme's active site can be modeled to predict their effect on stereoselectivity, guiding protein engineering efforts. mdpi.com

Molecular Dynamics Simulations (if relevant to conformational flexibility or interactions)

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational flexibility and intermolecular interactions. mdpi.compharmaexcipients.comnih.gov For a molecule like this compound, MD simulations can provide valuable insights into its dynamic properties, which are often not apparent from static molecular models.

The conformational landscape of the indoline ring and the orientation of the vinylsulfonyl group are crucial for understanding the molecule's reactivity and its potential interactions with biological targets. MD simulations can explore the accessible conformations of this compound in different solvent environments, identifying the most stable rotamers and the energy barriers between them. This information is particularly relevant for understanding how the molecule might bind to a receptor or an enzyme's active site.

In the broader context of sulfonyl-containing heterocyclic compounds, MD simulations have been successfully employed to study structure-activity relationships (SARs). For example, in a study of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase inhibitors, MD simulations were used to investigate the stability of the ligand-protein complex and to understand the key interactions responsible for binding affinity. mdpi.comnih.gov These simulations revealed the importance of specific amino acid residues in the binding pocket and how the sulfonamide group acts as a hydrogen bond donor and/or acceptor. mdpi.comnih.gov Such insights are critical for the rational design of more potent and selective inhibitors.

Similarly, MD simulations can be used to study the interactions of this compound with other molecules or materials. For instance, simulations could model the molecule's behavior at an interface or its permeation through a biological membrane. pharmaexcipients.com By providing a detailed, atomistic view of these processes, MD simulations can complement experimental studies and accelerate the development of new applications for this compound.

Advanced Synthetic Applications and Methodological Development

Utilization as a Key Building Block in Complex Chemical Synthesis

6-Bromo-1-(vinylsulfonyl)indoline serves as a crucial starting material in the multi-step synthesis of elaborate chemical structures. The presence of the bromine atom on the indoline (B122111) core at the 6-position provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the skeletons of complex organic molecules.

The vinylsulfonyl group attached to the indoline nitrogen is a key feature, acting as a Michael acceptor. This allows for conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity enables the introduction of diverse functional groups and the extension of the molecular framework. The indoline scaffold itself is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds. The combination of these reactive sites makes this compound a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates and other high-value chemical entities.

Development of Novel Methodologies Enabled by this compound

For instance, researchers have developed methodologies where a Suzuki coupling at the bromine position is followed by a Michael addition to the vinylsulfonyl group in a single reaction vessel. This approach avoids the need for isolation and purification of intermediates, saving time and resources. Furthermore, the electron-withdrawing nature of the vinylsulfonyl group can influence the reactivity of the indoline ring, opening up new avenues for functionalization that are not possible with other N-substituted indolines.

Applications in Divergent Synthesis for Analog Generation

Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. This compound is an ideal scaffold for such an approach. Starting from this single compound, a multitude of analogs can be generated by systematically varying the reaction partners in the cross-coupling and conjugate addition reactions.

For example, by employing a diverse set of boronic acids in Suzuki coupling reactions, a wide array of aryl or heteroaryl groups can be introduced at the 6-position. Subsequently, reacting these intermediates with a variety of nucleophiles in Michael additions allows for the introduction of different side chains. This divergent approach is highly valuable in drug discovery and materials science, where the systematic modification of a core structure is essential for optimizing properties such as biological activity or material performance.

Reaction Type Reagent Class Functional Group Introduced
Suzuki CouplingBoronic AcidsAryl, Heteroaryl
Heck ReactionAlkenesSubstituted Alkenes
Sonogashira CouplingTerminal AlkynesAlkynyl Groups
Michael AdditionAmines, Thiols, CarbanionsVarious Side Chains

Integration into "Click Chemistry" or Related Ligations

While direct participation of the vinylsulfonyl group in the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is not typical, the versatile functionality of this compound allows for its straightforward integration into click chemistry workflows. The bromine atom can be readily converted to an azide or a terminal alkyne, the key functional groups for CuAAC.

For example, a Sonogashira coupling with a protected acetylene followed by deprotection would yield a terminal alkyne-functionalized indoline. Alternatively, nucleophilic aromatic substitution or a copper-catalyzed reaction with sodium azide can introduce the azide functionality. Once functionalized with either an alkyne or an azide, this modified indoline can be "clicked" with a wide range of molecules, including biomolecules, polymers, and surfaces that bear the complementary functional group. This enables the rapid and efficient construction of complex conjugates and materials.

Development of Functionalized Materials Precursors

The reactivity and structural features of this compound make it an excellent precursor for the development of functionalized materials. The vinylsulfonyl group can participate in polymerization reactions, particularly in the formation of specialty polymers. For instance, it can undergo radical polymerization or be used as a co-monomer in the synthesis of copolymers with tailored properties.

Future Research Directions and Open Questions

Exploration of Enantioselective Synthesis Routes for Chiral Analogs

A significant frontier in the chemistry of 6-bromo-1-(vinylsulfonyl)indoline is the development of methods to produce chiral analogs in an enantiomerically pure form. The stereochemistry of the indoline (B122111) core can have a profound impact on the biological activity and material properties of its derivatives. Future research in this area is expected to focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, represents a promising approach. These catalysts could facilitate asymmetric transformations, such as enantioselective hydrogenations or cycloadditions, to establish stereocenters within the indoline ring system.

Substrate Control: The synthesis of chiral, non-racemic starting materials that can be converted to this compound analogs would provide a direct route to enantiopure products. This could involve the use of chiral pool starting materials or the resolution of racemic intermediates.

Biocatalysis: The application of enzymes, such as ketoreductases or transaminases, could offer a highly selective and environmentally benign method for the synthesis of chiral indoline derivatives.

A recent study on the photocatalytic generation of indole (B1671886) radical cations and their enantioselective trapping with a stable nitroxyl (B88944) radical highlights the potential for developing asymmetric syntheses of related pyrroloindolines. nih.gov Adapting such methodologies to the this compound system could lead to novel and efficient enantioselective transformations.

Investigation of Photocatalytic and Electrocatalytic Transformations

The application of photocatalysis and electrocatalysis to the this compound system is a largely unexplored area with immense potential for discovering novel reactivity. These modern synthetic techniques can enable transformations that are difficult or impossible to achieve using traditional thermal methods.

Photocatalysis: The indoline core and the vinylsulfonyl group can both potentially participate in photocatalytic reactions. For instance, visible-light photocatalysis could be employed to generate radical intermediates from the C-Br bond, which could then undergo a variety of coupling reactions. Furthermore, the vinylsulfonyl group could act as a radical acceptor in photocatalytic conjugate addition reactions.

Electrocatalysis: Electrochemical methods offer a powerful tool for controlling the redox chemistry of this compound. Anodic oxidation could be used to generate cationic intermediates for nucleophilic attack, while cathodic reduction could facilitate the cleavage of the C-Br bond or the reduction of the vinyl group.

The development of photocatalytic methods for the generation of indole radical cations from tryptamine (B22526) derivatives serves as a proof of concept for the application of these techniques to related systems. nih.gov Investigating similar transformations with this compound could unlock new synthetic pathways.

Discovery of Unprecedented Reactivity Patterns of the Indoline-Vinylsulfone System

The unique electronic and steric properties of the this compound scaffold suggest that it may exhibit unprecedented reactivity patterns. The interplay between the electron-withdrawing vinylsulfonyl group, the electron-rich aromatic ring (modified by the bromine substituent), and the strained five-membered ring of the indoline core could lead to novel transformations.

Future research should focus on exploring the reactivity of this system under a wide range of conditions, including:

Reactions with Novel Nucleophiles and Electrophiles: Investigating the reactions of this compound with a diverse array of nucleophiles and electrophiles could reveal new modes of reactivity.

Pericyclic Reactions: The vinylsulfone moiety could participate in various pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position provides a handle for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups.

The reactivity of vinyl sulfones as Michael acceptors is well-established, and they readily react with various nucleophiles. researchgate.net The influence of the 6-bromoindoline (B1282224) core on this reactivity is a key area for future investigation.

Development of Highly Efficient and Scalable Synthetic Protocols

For this compound and its derivatives to find widespread application in areas such as materials science and medicinal chemistry, the development of highly efficient and scalable synthetic protocols is crucial. Current synthetic methods may not be suitable for the large-scale production of these compounds.

Future research in this area should aim to:

Optimize Reaction Conditions: A thorough optimization of reaction parameters, such as solvent, temperature, catalyst loading, and reaction time, can significantly improve the efficiency and yield of the synthesis.

Explore Alternative Starting Materials: The use of readily available and inexpensive starting materials can contribute to the development of more cost-effective synthetic routes. A patent for the preparation of a 6-bromoindole (B116670) derivative from 6-bromoindole demonstrates a multi-step synthesis that could potentially be optimized for scalability. google.com

Computational Design and Predictive Modeling for Novel Derivatives with Desired Reactivity

Computational chemistry and predictive modeling are powerful tools that can accelerate the discovery and development of new molecules with desired properties. By using computational methods, researchers can predict the reactivity, electronic properties, and spectroscopic signatures of novel this compound derivatives before they are synthesized in the laboratory.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of this compound and its derivatives. nih.gov This information can provide insights into their reactivity and help to predict the outcomes of chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of these molecules and their interactions with other molecules, such as solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their observed reactivity or biological activity.

The use of computational methods, such as the B3LYP/6–31+G(d,p) level of theory for IR spectrum analysis and molecular orbital calculations of related quinazoline (B50416) derivatives, demonstrates the utility of these approaches in understanding and predicting molecular properties. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch chemistry. Flow chemistry allows for precise control over reaction parameters, improved safety, and enhanced scalability.

Future research in this area will likely focus on:

Developing Continuous Flow Syntheses: The development of continuous flow processes for the synthesis of this compound can lead to higher throughput and more consistent product quality.

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation.

In-line Analysis and Purification: The integration of in-line analytical techniques, such as HPLC and NMR, and automated purification systems can streamline the entire synthetic workflow.

The successful application of flow chemistry for the synthesis of various indoline derivatives, including the use of purpose-built flow reactors and design of experiments to optimize reaction conditions, provides a strong foundation for developing similar methodologies for this compound. researchgate.netuc.pt

Q & A

Q. How do substituent modifications (e.g., trifluoromethyl vs. vinylsulfonyl) alter the electronic properties of indoline derivatives?

  • Methodological Answer :
  • Electrostatic Potential Maps : Compare charge distribution via DFT to identify electron-deficient regions.
  • Hammett Constants : Quantify substituent effects on reaction rates (e.g., σm_m for CF3_3 vs. σp_p for vinylsulfonyl).
  • Experimental Correlation : Synthesize analogs and measure redox potentials via cyclic voltammetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.